molecular formula C19H24N2O4S B4576508 ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B4576508
M. Wt: 376.5 g/mol
InChI Key: XZUUHANJTBINHA-UHFFFAOYSA-N
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Description

Ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Antioxidant Activities

Phenolic compounds, including those with ethyl acetate fractions, have been isolated from walnut kernels, demonstrating significant antioxidant activities. These compounds' antioxidant potential is influenced by the number of hydroxyls in their aromatic rings, suggesting that similar structures could be explored for antioxidant properties (Zhang et al., 2009).

Pharmacological Potential

A study on GPIIb/IIIa integrin antagonists, including compounds with trisubstituted beta-amino acid derivatives, highlighted the development of potent fibrinogen receptor antagonists. These findings indicate the therapeutic potential of structurally complex compounds for antithrombotic treatment, suggesting areas of research for similar compounds (Hayashi et al., 1998).

Enzyme Inhibition

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. These compounds, particularly those with high percentage inhibition, could provide a foundation for developing new therapeutic agents for diabetes and other metabolic disorders (Babar et al., 2017).

Synthesis of Fused Derivatives with Antimicrobial Activities

Research on the synthesis of thiazoles and their fused derivatives has shown antimicrobial activities against various bacterial and fungal isolates. This suggests the utility of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Molecular Docking and Pharmacological Studies

The study of N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates for molecular docking and glucosidase inhibition demonstrates the potential of these compounds in pharmaceutical applications, particularly in enzyme inhibition for therapeutic purposes (Babar et al., 2017).

Properties

IUPAC Name

ethyl 2-[2-[4-(2,4-dimethylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-24-18(23)11-15-12-26-19(20-15)21-17(22)6-5-9-25-16-8-7-13(2)10-14(16)3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUUHANJTBINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
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ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

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